Boc-D-homophenylalanine (CAS 82732-07-8) is a premium, unnatural amino acid derivative characterized by a one-carbon homologation—an extra methylene group between the alpha-carbon and the phenyl ring—compared to standard D-phenylalanine. Protected by an acid-labile tert-butyloxycarbonyl (Boc) group, this chiral building block is engineered for both solid-phase peptide synthesis (SPPS) and the solution-phase construction of complex peptidomimetics. From a procurement perspective, its primary value lies in its ability to extend the hydrophobic reach of a molecule into deep enzymatic binding pockets (such as the S3 pocket of proteases) while its D-configuration imparts strict stereospecificity and high resistance to endogenous proteolytic degradation [1]. It is a critical precursor for the scalable synthesis of non-peptide anticoagulants, including Factor Xa and Factor XIIa inhibitors[2].
Substituting Boc-D-homophenylalanine with closely related analogs fundamentally compromises downstream inhibitor efficacy and synthetic viability. Replacing it with Boc-D-phenylalanine eliminates the critical extra methylene group, preventing the aromatic side chain from achieving optimal penetration and hydrophobic contact within deep target sites like the S3 pocket of Factor Xa, which drastically reduces binding affinity[1]. Conversely, utilizing the stereoisomer Boc-L-homophenylalanine yields the biologically inactive or vastly less potent 2S,3S enantiomer in functionalized beta-alanine derivatives, rather than the required 2R,3R active configuration [1]. Furthermore, substituting with Fmoc-D-homophenylalanine is incompatible with solution-phase homologation routes that rely on strong bases (e.g., NaOH or LiHMDS), as the base-labile Fmoc group will prematurely cleave, whereas the Boc group remains highly stable, ensuring process reproducibility .
In the enantioselective synthesis of functionalized beta-alanines for anticoagulant development, N-alpha-Boc-D-homophenylalanine undergoes one-carbon homologation with complete retention of configuration. Subsequent alpha-alkylation (e.g., with 3-cyanobenzyl bromide) affords a single diastereomer with an enantiomeric excess (ee) of >96% as measured by chiral HPLC [1]. This high stereocontrol is critical for isolating the active 2R,3R enantiomer without relying on low-yield downstream chiral resolution.
| Evidence Dimension | Enantiomeric excess (ee) post-alkylation |
| Target Compound Data | >96% ee (single diastereomer) |
| Comparator Or Baseline | Racemic synthesis routes (requiring 50% loss via chiral separation) |
| Quantified Difference | Near-complete stereoretention (>96% ee) vs. 50% maximum theoretical yield in racemic resolution |
| Conditions | Solution-phase alpha-alkylation of N-Boc-3(R)-amino-5-phenylpentanoic acid methyl ester |
Procuring this specific chiral precursor eliminates the need for costly and wasteful late-stage chiral separation in API manufacturing.
The extra methylene group in Boc-D-homophenylalanine is essential for correctly positioning the lipophilic phenyl ring deep into the S3 pocket of Factor Xa (defined by Phe174, Tyr99, and Trp215). Structure-activity relationship (SAR) studies demonstrate that altering this specific trajectory—such as using shorter-chain analogs or sterically hindered biphenyls—causes steric conflicts with the aromatic residues forming the pocket walls, resulting in a 4- to 10-fold loss in inhibitor potency[1].
| Evidence Dimension | In vitro inhibitor potency (Factor Xa) |
| Target Compound Data | Optimal baseline potency via correct S3 pocket penetration |
| Comparator Or Baseline | Suboptimal structural analogs (e.g., altered trajectory or shorter chains) |
| Quantified Difference | Prevents a 4- to 10-fold loss in potency |
| Conditions | In vitro Factor Xa inhibition assay and active site docking models |
Selecting the homophenylalanine derivative is non-negotiable for achieving the nanomolar binding affinities required for commercial non-peptide protease inhibitors.
During the synthesis of complex Factor XIIa inhibitors and other peptidomimetics, the building block must withstand basic coupling conditions. Boc-D-homophenylalanine can be efficiently coupled using HATU and triethylamine (Et3N) in DMF, or subjected to NaOH during initial protection phases, maintaining high yields (e.g., 82% combined yield during bulk preparation) without premature deprotection [1]. In contrast, Fmoc-protected comparators undergo rapid cleavage in the presence of such basic amines, leading to unwanted side reactions and polymerization.
| Evidence Dimension | Protecting group stability under basic conditions |
| Target Compound Data | Stable; supports 82% yield in bulk basic processing |
| Comparator Or Baseline | Fmoc-D-homophenylalanine |
| Quantified Difference | Complete retention of the Boc group vs. rapid base-catalyzed cleavage of Fmoc |
| Conditions | Solution-phase reactions involving NaOH or Et3N/HATU in DMF |
Boc-protection is mandatory for solution-phase synthetic routes that utilize basic reagents, ensuring high-yield manufacturability of the final API.
Directly leveraging its ability to provide >96% ee and optimal S3 pocket penetration, Boc-D-homophenylalanine is the precursor of choice for developing highly potent, selective inhibitors of blood coagulation factors. The D-configuration ensures the final drug candidate possesses the correct 2R,3R stereochemistry required for maximum in vitro efficacy [1].
Because the Boc group is stable under basic conditions, this compound is ideal for one-carbon homologation reactions to produce chiral beta-amino acids. It allows chemists to perform alpha-alkylations with high stereocontrol without the risk of premature deprotection associated with Fmoc analogs [2].
In the design of novel therapeutics, incorporating the unnatural D-homophenylalanine residue prevents recognition by endogenous L-proteases. The extra methylene group simultaneously provides the conformational flexibility needed to maintain target affinity, making it a superior choice over standard D-phenylalanine for extending the in vivo half-life of peptide-based drugs [1].
Irritant